6-(Aminooxy)hexanoic acid hydrochloride
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Overview
Description
6-(Aminooxy)hexanoic acid hydrochloride is a compound with the CAS Number: 511545-79-2 . It has a molecular weight of 183.63 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a non-proteinogenic amino acid, and its derivative, (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, was carried out from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid in good overall yield . Another method involved the synthesis of various 6-amino-2-substituted hexanoic acids starting from lysine via the triflate of 6-amino-2-hydroxy hexanoic acid .Molecular Structure Analysis
The Inchi Code for 6-(Aminooxy)hexanoic acid hydrochloride is 1S/C6H13NO3.ClH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H .Physical And Chemical Properties Analysis
6-(Aminooxy)hexanoic acid hydrochloride is a powder with a molecular weight of 183.63 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Peptide Modification
6-Aminohexanoic acid, a structural analog of 6-(aminooxy)hexanoic acid hydrochloride, is recognized for its role in chemical synthesis, particularly in the modification of peptides. This ω-amino acid is utilized as a linker in various biologically active structures due to its hydrophobic and flexible nature. Its application extends to the synthesis of modified peptides, highlighting its importance in the realm of chemical synthesis and molecular engineering (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Fluorescent Probing and DNA Sequencing
The derivative of 6-amino-4-oxo-hexanoic acid, when attached to a fluorescent probe, serves as a protective group for hydroxyl functionalities, facilitating its use in DNA sequencing methods. This application underlines the compound's utility in enhancing the sensitivity and efficiency of genetic sequencing and analysis (Rasolonjatovo & Sarfati, 1998).
Green Chemistry Applications
In green chemistry, 6-(aminooxy)hexanoic acid hydrochloride derivatives are explored for their potential as corrosion inhibitors, providing an environmentally friendly alternative to traditional methods. These compounds demonstrate significant efficacy in preventing corrosion of metals, indicating their potential for widespread industrial applications in material preservation and longevity (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Environmental and Agricultural Research
Derivatives of 6-(aminooxy)hexanoic acid hydrochloride are investigated for their role in the microbial transformation of allelochemicals, which are chemicals produced by plants that affect the growth of neighboring plants. This research is crucial for understanding plant interactions and developing strategies for weed control and crop protection, highlighting the compound's relevance in agricultural sciences (Fomsgaard, Mortensen, & Carlsen, 2004).
Nanotechnology and Material Science
In the field of nanotechnology, functionalized derivatives of 6-(aminooxy)hexanoic acid hydrochloride are utilized to modify the solubility and dispersion properties of carbon nanotubes in aqueous solutions. This application is vital for the development of nanomaterials with tailored properties for use in various technological applications, including electronics, drug delivery, and composite materials (Zeng, Zhang, & Barron, 2005).
Mechanism of Action
Target of Action
6-(Aminooxy)hexanoic acid hydrochloride is a derivative and analogue of the amino acid lysine . It is an effective inhibitor for enzymes that bind to lysine residues .
Mode of Action
The compound interacts with its targets, primarily enzymes that bind to lysine residues, and inhibits their activity . This results in changes in the enzymatic reactions that these targets are involved in .
Safety and Hazards
The safety information for 6-(Aminooxy)hexanoic acid hydrochloride includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
6-aminooxyhexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXHYAAUJLBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
511545-79-2 |
Source
|
Record name | 6-(aminooxy)hexanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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